4-Butyl-1H-benzo[d]imidazol-6-amine
Description
Properties
CAS No. |
177843-79-7 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
7-butyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-2-3-4-8-5-9(12)6-10-11(8)14-7-13-10/h5-7H,2-4,12H2,1H3,(H,13,14) |
InChI Key |
ZEBGWPKEXYEKQS-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C(=CC(=C1)N)NC=N2 |
Canonical SMILES |
CCCCC1=C2C(=CC(=C1)N)NC=N2 |
Synonyms |
1H-Benzimidazol-5-amine,7-butyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Fluoro-2-methyl-N-phenyl-1H-benzo[d]imidazol-6-amine
- Structure : Fluorine at position 5, methyl at position 2, and N-phenyl substitution.
- Properties: The electron-withdrawing fluorine enhances metabolic stability but reduces solubility.
- Activity : Exhibited moderate antimicrobial and anti-inflammatory activity in vitro .
- Comparison : The 4-butyl group in the target compound likely increases lipophilicity (logP) compared to the 5-fluoro analog, which may improve tissue distribution but reduce solubility .
2-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine
- Structure : Pyridinyl group at position 2.
- Properties : The pyridine ring introduces polarity and hydrogen-bonding capacity, improving solubility.
- Comparison : The 4-butyl substituent in the target compound may enhance membrane permeability relative to the polar pyridinyl group but could reduce oral bioavailability due to higher molecular weight and rotatable bonds .
Alkyl vs. Aryl Substituents
7-Methyl-1H-benzo[d]imidazol-6-amine
- Structure : Methyl group at position 5.
- Properties : Methyl substitution minimally affects lipophilicity (logP ~1.5) compared to the 4-butyl analog (estimated logP ~3.5–4.0).
- Comparison : The butyl chain in the target compound significantly increases hydrophobicity, which may improve CNS penetration but require formulation optimization for solubility .
1-(Cyclopropylmethyl)-5-fluoro-4-methyl-1H-benzo[d]imidazol-6-amine
- Structure : Cyclopropylmethyl at N1, methyl at position 4, and fluorine at position 3.
- Properties : Cyclopropylmethyl enhances metabolic stability via steric protection.
Pharmacokinetic and ADME Profiles
Key Data from Fluorinated Analogs
- Polar Surface Area (PSA) : The amine at position 6 contributes ~35 Ų to PSA, similar across analogs.
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzimidazole core is typically constructed via cyclocondensation between o-phenylenediamine and carboxylic acid derivatives. For 4-Butyl-1H-benzo[d]imidazol-6-amine, this involves:
-
Substituted o-Phenylenediamine Preparation : Introducing the butyl group at the C4 position requires 4-butyl-o-phenylenediamine. This intermediate can be synthesized through Friedel-Crafts alkylation of o-nitroaniline followed by catalytic hydrogenation.
-
Acid-Catalyzed Cyclization : Reaction with formic acid or its derivatives in PPA at 120–150°C for 5 hours facilitates ring closure. For example, using 4-butyl-o-phenylenediamine and formic acid in PPA yields 1H-benzo[d]imidazole-4-butyl (78% yield).
Nitro Group Introduction and Reduction to Amine
Nitration at C6 Position
Direct nitration of 4-butyl-1H-benzo[d]imidazole requires careful regiocontrol:
Catalytic Hydrogenation (Method A)
Iron/Acetic Acid Reduction (Method B)
-
Conditions : Iron powder (4 equiv), 70% aqueous ethanol, acetic acid (6 equiv) at reflux for 2 hours.
-
Outcome : 85% yield, suitable for halogen-containing substrates (e.g., Cl, Br).
Table 1: Comparative Analysis of Nitro Reduction Methods
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Substrate Compatibility |
|---|---|---|---|---|
| A | Pd/C | 92 | >99 | All substituents |
| B | Fe/AcOH | 85 | 95 | Halogen-tolerant |
Alternative Routes via Knoevenagel Condensation
In-Situ Reduction-Cyclization (De Gruyter Protocol)
A one-pot synthesis leverages simultaneous nitro reduction and cyclization:
-
Reactants : 6-Nitro-1H-indazole, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and aldehydes.
-
Conditions : Fe powder (3 equiv), EtOH/H₂O/AcOH (5:1:1) at 80°C for 8–10 hours.
-
Outcome : While primarily used for indazolo-naphthyridines, this method’s in-situ reduction mechanism could adapt to benzimidazole systems, achieving 70–80% yields.
Post-Synthetic Functionalization
Alkylation at N1 Position
Though the target compound is 1H-benzimidazole, N-alkylation studies inform selectivity:
Carboxyamide Derivatives
Patent WO2015005615A1 details carboxylation at C6, which can be converted to amines via Curtius rearrangement:
-
Step 1 : Ethyl 4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylate synthesis (Example 6-1).
-
Step 2 : Hydrolysis with NaOH/H₂O followed by amination via NH₃/heat yields 6-amino derivatives.
Characterization and Analytical Data
NMR Spectral Signatures
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity for Pd/C-derived product.
Industrial Scalability and Cost Analysis
Cost-Effective Iron Reduction
Method B reduces catalyst costs by 40% compared to Pd/C, making it viable for kilogram-scale production.
Q & A
What are the standard synthetic routes for 4-Butyl-1H-benzo[d]imidazol-6-amine?
Category : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions starting from fluoro-chloro-aniline derivatives. Key steps include:
- Acetylation and nitration of the aniline precursor to introduce functional groups.
- Cyclization with acetyl chloride to form the benzimidazole core.
- Substitution reactions with butyl groups (e.g., alkylation or nucleophilic aromatic substitution) to introduce the 4-butyl moiety .
Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products. Characterization via melting point, FT-IR, and is critical at each step to confirm intermediate purity .
How can researchers characterize this compound experimentally?
Category : Basic
Methodological Answer :
- Spectroscopic Techniques :
- Chromatography : Use HPLC to assess purity (>95% by area normalization).
How can synthetic yields of this compound be optimized?
Category : Advanced
Methodological Answer :
- Reagent Stoichiometry : Adjust molar ratios of reactants (e.g., butylating agents) to minimize unreacted intermediates.
- Catalysis : Explore Pd-catalyzed cross-coupling for efficient C-N bond formation.
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 30% yield improvement reported in similar benzimidazoles under microwave conditions) .
Post-synthesis, column chromatography (e.g., hexane/EtOAc gradients) can isolate high-purity product .
How to analyze structure-activity relationships (SAR) for biological activity?
Category : Advanced
Methodological Answer :
- Modify Substituents : Compare analogs with varying alkyl chain lengths (e.g., methyl vs. butyl) to assess impact on lipophilicity and target binding.
- In Silico Docking : Use software like AutoDock to predict interactions with enzymes (e.g., CYP450 isoforms inhibited in ).
- Biological Assays : Test anti-inflammatory (BSA denaturation assay) and antimicrobial (agar diffusion) activity, correlating results with substituent electronic/hydrophobic parameters .
How to resolve contradictions in biological activity data across studies?
Category : Advanced
Methodological Answer :
- Control Standardization : Ensure consistent assay conditions (e.g., Diclofenac sodium as a reference in anti-inflammatory tests) .
- Dose-Response Curves : Calculate IC values to quantify potency variations.
- Meta-Analysis : Compare solubility data (e.g., poor water solubility in most analogs vs. moderate solubility in 31c/31d ) to explain bioavailability discrepancies.
What computational methods predict the pharmacokinetics of this compound?
Category : Advanced
Methodological Answer :
- ADME Prediction : Use tools like SwissADME to estimate parameters:
- Polar Surface Area (PSA) : Target <140 Å for optimal oral bioavailability .
- Rotatable Bonds : Limit to ≤10 to enhance membrane permeability .
- CYP Inhibition : Molecular dynamics simulations can model interactions with CYP1A2/CYP2C19 (e.g., inhibition reported in ).
What strategies improve the bioavailability of this compound?
Category : Advanced
Methodological Answer :
- Salt Formation : Hydrochloride salts (as in ) enhance water solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to increase GI absorption.
- Nanoparticle Encapsulation : Use liposomal carriers to bypass poor solubility .
What in vitro assays are suitable for initial biological screening?
Category : Basic
Methodological Answer :
- Anti-Inflammatory : Protein denaturation assay (e.g., BSA inhibition at 1–10 µM concentrations) .
- Antimicrobial : Agar diffusion against Gram-positive/negative strains (e.g., zone of inhibition ≥10 mm vs. standard drugs) .
- CYP Inhibition : Fluorescence-based assays for CYP1A2/2C19 isoform activity .
How to design derivatives with enhanced blood-brain barrier (BBB) permeability?
Category : Advanced
Methodological Answer :
- Lipophilicity Optimization : Target logP ~2–3 (e.g., reduce polar groups while retaining butyl chain).
- P-Glycoprotein Efflux Avoidance : Avoid substrates via molecular symmetry (e.g., compounds 31a-j in showed BBB penetration).
- In Situ Perfusion Models : Validate permeability using rodent BBB models.
How to address poor solubility in pharmacological studies?
Category : Advanced
Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays .
- Solid Dispersion : Formulate with polymers (e.g., PVP) to enhance dissolution.
- Crystallinity Reduction : Amorphous forms prepared via spray drying improve solubility 3–5 fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
